

electrophilic and nucleophilic sites of 2,4-Difluorothiophenol

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Compound of Interest

Compound Name: 2,4-Difluorothiophenol
Cat. No.: B157739

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of **2,4-Difluorothiophenol**

Abstract

2,4-Difluorothiophenol (CAS: 1996-44-7) is a pivotal fluorinated building block in modern synthetic chemistry, with profound applications in the development of pharmaceuticals and materials science. The unique molecular architecture, arising from the interplay between the electron-withdrawing fluorine atoms and the versatile thiol group, imparts a dual reactivity profile. This guide explores the electrophilic and nucleophilic sites of **2,4-Difluorothiophenol**, offering field-proven insights for researchers, scientists, and drug development professionals. We will discuss characteristic reactions with mechanistic detail, and provide actionable experimental protocols.

Introduction: The Molecular Architecture and Significance

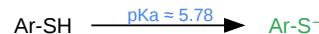
2,4-Difluorothiophenol is a light yellow liquid at room temperature, characterized by the presence of a thiol (-SH) group and two fluorine atoms on a thiophene ring. The strategic placement of fluorine atoms significantly influences the electron distribution within the molecule, enhancing metabolic stability and binding affinity in drug candidates, making it a highly sought-after intermediate in medicinal chemistry.^[1]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of **2,4-Difluorothiophenol** are summarized below:

Property	Value	Source
CAS Number	1996-44-7	[5]
Molecular Formula	C ₆ H ₄ F ₂ S	[5]
Molecular Weight	146.16 g/mol	[5]
Boiling Point	59 °C at 20 mmHg	
Density	1.29 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.5235	
Predicted pKa	5.78 ± 0.48	[4]

The predicted pKa of ~5.78 is particularly noteworthy. It is significantly lower than that of thiophenol (~6.6), a direct consequence of the inductive effect of the two fluorine atoms. This low pKa allows the corresponding nucleophilic thiolate can be generated under milder basic conditions, a crucial advantage in syntheses involving base-sensitive functional groups.



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Figure 2: Generation of the highly nucleophilic thiolate anion.

Key Nucleophilic Reactions

- S-Alkylation and S-Arylation: The thiolate readily displaces leaving groups from alkyl halides, tosylates, and mesylates to form thioethers. This is a molecules.
- S-Acylation: Reaction with acyl chlorides or anhydrides yields thioesters. Thioesters are important intermediates in their own right and are more rea
- Michael Addition: As a soft nucleophile, the thiolate excels in 1,4-conjugate additions to α,β -unsaturated carbonyl compounds, forming carbon-sulfu

Electrophilic Character: The Electron-Deficient Ring

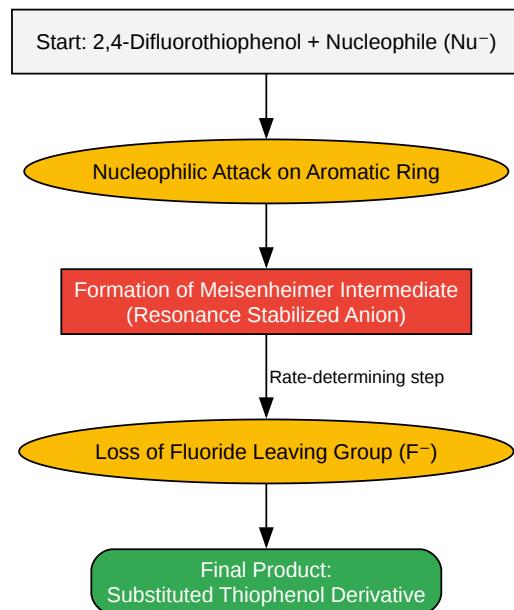
The powerful inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring, making it electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (S_NAr).

Regioselectivity of Nucleophilic Aromatic Substitution (S_NAr)

In an S_NAr reaction, a nucleophile attacks a carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized carbanion. This determines the reaction's feasibility and regioselectivity.

- Activation: Both fluorine atoms activate the ring for S_NAr . Fluoride is an excellent leaving group in this context because its high electronegativity stabilizes the resulting anion.
- Site of Attack: Attack can occur at either C-2 or C-4.
 - Attack at C-4 (para to -SH): The negative charge in the Meisenheimer intermediate is delocalized onto C-1 (bearing the -SH group) and C-3.
 - Attack at C-2 (ortho to -SH): The negative charge is delocalized onto the sulfur atom, C-4 (bearing a fluorine), and C-6. Delocalization onto the electron-poor sulfur atom provides significant stabilization.

Generally, positions that are ortho or para to strong electron-withdrawing groups are most activated. In this molecule, both C-2 and C-4 fit this description. Attack at the C-2 position often makes the C-2 position the kinetically favored site for nucleophilic attack, although the thermodynamic product may favor attack at the C-4 position.



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Figure 3: Generalized workflow for an S_NAr reaction involving 2,4-Difluorothiophenol.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and illustrative of the core reactivity discussed. They represent self-validating systems where careful techniques (TLC, NMR, MS).

Protocol: S-Alkylation with Benzyl Bromide

This protocol details the synthesis of benzyl (2,4-difluorophenyl)sulfane, demonstrating the nucleophilic character of the thiolate.

Objective: To form a C-S bond via an S_N2 reaction.

Methodology:

- Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N_2 or Ar), add **2,4-Difluorothiophenol** (1.0 eq, e.g., 1.46 g, 10.0 mmol) in dichloromethane (10 mL).
- Base Addition: Add finely ground potassium carbonate (K_2CO_3 , 1.5 eq, 2.07 g, 15.0 mmol). Stir the suspension vigorously for 15 minutes at room temperature.
- Electrophile Addition: Add benzyl bromide (1.05 eq, 1.25 mL, 10.5 mmol) dropwise via syringe over 5 minutes. Causality Note: Slow addition prevents heat generation.
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 $H_2O:CH_2Cl_2$ mixture).
- Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel to yield the pure thioether.

Protocol: Nucleophilic Aromatic Substitution with Pyrrolidine

This protocol demonstrates the electrophilic nature of the aromatic ring.

Objective: To substitute the fluorine at the C-2 position with an amine nucleophile via an S_NAr mechanism.

Methodology:

- Reagent Preparation: In a sealed tube, dissolve **2,4-Difluorothiophenol** (1.0 eq, 1.46 g, 10.0 mmol) in anhydrous Dimethyl sulfoxide (DMSO, 20 μ L).
- Nucleophile & Base Addition: Add pyrrolidine (2.2 eq, 1.83 mL, 22.0 mmol). Causality Note: Pyrrolidine acts as both the nucleophile and the base to displace the fluorine atom.
- Heating & Monitoring: Seal the tube and heat the reaction mixture to 80-90 °C in an oil bath. Monitor the reaction by TLC or LC-MS. The reaction is complete within 1-2 hours.
- Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of 1 M HCl (aq) and extract with diethyl ether or ethyl acetate (3 x 75 mL).
- Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude material by column chromatography on silica gel to yield the pure 2-(pyrrolidin-2-yl)-4-fluorothiophenol product.

Conclusion

2,4-Difluorothiophenol is a uniquely versatile reagent whose value is derived from its dualistic reactive nature. The thiol group, particularly as its conjugate base, is a strong nucleophile, while the fluorine-substituted aromatic ring acts as an electrophile, readily undergoing Nucleophilic Aromatic Substitution. This reactivity allows for the formation of a wide range of products, including thioethers, thioesters, and thionaphthalenes. Its use in the synthesis of complex molecular scaffolds, cementing its role as an indispensable tool for professionals in drug discovery and chemical synthesis. A thorough understanding of its properties and reactivity is essential for effectively exploiting its full synthetic potential.

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